1-(2-Bromophenyl)-2-phenylethane
Description
1-(2-Bromophenyl)-2-phenylethane is a brominated aromatic compound characterized by a central ethane backbone linking a 2-bromophenyl group and a phenyl substituent. Its synthesis is achieved via palladium-catalyzed α-arylation of 1-(2-bromophenyl)ethanone with iodoarenes, enabling selective C–H activation without bromine substitution interference . This method offers high selectivity and compatibility with electron-donating or withdrawing aryl groups, making it versatile for structural diversification.
Properties
Molecular Formula |
C14H13Br |
|---|---|
Molecular Weight |
261.16 g/mol |
IUPAC Name |
1-bromo-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
BYHXJDDDSHSQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-2-(2-phenylethyl)benzene can be synthesized through the bromination of phenethyl alcohol. The reaction involves heating phenethyl alcohol to 110°C and slowly introducing hydrogen bromide. The reaction mixture is then refluxed, cooled, and washed with water, 10% sodium carbonate solution, and water in turn .
Industrial Production Methods
In industrial settings, the production of 1-bromo-2-(2-phenylethyl)benzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-(2-phenylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products
Substitution: Products include various substituted phenylethyl derivatives.
Oxidation: Products include phenylethyl alcohols and ketones.
Reduction: Products include phenylethyl derivatives with reduced bromine content.
Scientific Research Applications
1-bromo-2-(2-phenylethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.
Pharmaceuticals: The compound is used in the preparation of active pharmaceutical ingredients and intermediates.
Fragrances: It is used in the synthesis of fragrance compounds.
Flame Retardants: The compound finds application as a flame retardant in various materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-(2-phenylethyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromophenyl-Substituted Ethane Derivatives
Key Insights :
- The absence of hydroxyl groups in 1-(2-Bromophenyl)-2-phenylethane reduces polarity compared to diol or ethanol derivatives, impacting solubility and reactivity.
- Bromine’s electron-withdrawing effect stabilizes intermediates in cross-coupling reactions, unlike hydroxyl groups, which may participate in H-bonding or oxidation .
Phenyl-Ethanone Derivatives
Key Insights :
- The ketone functionality in ethanone derivatives increases electrophilicity compared to the ethane backbone, favoring nucleophilic additions or condensations.
- Hydroxyl groups in brominated ethanones (e.g., 1-(3-Bromo-2,4-dihydroxyphenyl)-2-phenylethanone) enhance hydrogen-bonding networks, raising melting points .
Aryl-Substituted Ethanes with Diverse Substituents
Key Insights :
- Cyano groups increase electrophilicity more than bromine, altering reaction pathways (e.g., nucleophilic attack vs. cross-coupling) .
- Iodo-substituted analogs (e.g., 2-(benzylseleno)-1-(2-iodophenyl)ethanol) undergo radical-mediated cyclization, a contrast to Pd-catalyzed methods for brominated analogs .
Pharmacologically Active Phenylethane Derivatives
Key Insights :
- While 1-(2-Bromophenyl)-2-phenylethane lacks reported bioactivity, structurally related amino-phenylethane derivatives exhibit cholinesterase inhibition, suggesting brominated analogs could be explored for similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
